molecular formula C₁₇H₂₉D₅O₄ B1153468 α-Monomyristin-d5

α-Monomyristin-d5

Cat. No.: B1153468
M. Wt: 307.48
Attention: For research use only. Not for human or veterinary use.
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Description

α-Monomyristin-d5 is a deuterium-labeled analog of α-Monomyristin, serving as a critical stable isotope in biochemical and analytical research. Its primary application is in the preparation and study of nonionic surfactant micelles, where the deuterated label allows for precise investigation of micellar structures, dynamics, and properties using advanced spectroscopic methods like NMR . Furthermore, this compound is a 1-monoglyceride of myristic acid and has demonstrated significant, specific antibacterial activity against several Gram-positive bacterial strains, making it a compound of interest in antimicrobial mechanism studies . Research on its non-labeled counterpart shows that the antibacterial and antifungal efficacy can be highly dependent on the position of the acyl chain on the glycerol backbone, providing a strategic research pathway for developing new agents . By incorporating five deuterium atoms, this compound provides a distinct isotopic signature that is ideal for use as an internal standard in mass spectrometry, facilitating accurate quantification and tracking in complex biological or chemical matrices, and in metabolic and pharmacokinetic research.

Properties

Molecular Formula

C₁₇H₂₉D₅O₄

Molecular Weight

307.48

Synonyms

Tetradecanoic Acid 2,3-Dihydroxypropyl-d5 Ester;  (±)-2,3-Dihydroxypropyl-d5 Tetradecanoate;  1-Monomyristin-d5;  1-Monomyristoyl-rac-glycerol-d5;  1-Monotetradecanoylglycerol-d5;  Glycerol-d5 1-monotetradecanoate;  Glycerol-d5 1-Myristate;  Glycerol-d5 α-M

Origin of Product

United States

Synthetic Methodologies and Deuteration Strategies for α Monomyristin D5

Regiospecific Deuteration Techniques for Glycerol (B35011) Backbone and Acyl Chain Incorporation

The foundational step in synthesizing α-Monomyristin-d5 is the preparation of the deuterated glycerol backbone. The regiospecific deuteration of glycerol to glycerol-d5 is paramount. This is typically achieved through methods such as the deuteration of glycerol using deuterium (B1214612) oxide (D₂O) in the presence of a platinum catalyst, which can yield an isotopic purity of over 99%. vulcanchem.com Another approach involves the electrochemical splitting of heavy water, which provides a source of deuterium for labeling reactions. oaepublish.com

Once the glycerol-d5 backbone is synthesized, the next critical step is the incorporation of the myristoyl acyl chain. This is generally accomplished via an acylation reaction. For the synthesis of the α-isomer (1-monomyristin), the reaction must be directed specifically to the sn-1 position of the glycerol-d5 molecule. This regioselectivity is typically achieved through the use of protecting groups, which will be discussed in a subsequent section. The direct acylation of glycerol-d5 without protecting groups would result in a mixture of 1- and 2-monoacylglycerols, as well as di- and tri-acylated products, complicating purification and reducing the yield of the desired this compound.

Chemical Synthesis Pathways for this compound and Related Deuterated Monoacylglycerols

The most common and effective chemical pathway to synthesize α-monoacylglycerols, and by extension this compound, is a three-step process involving protection, acylation, and deprotection. akjournals.comglobalresearchonline.net This strategy ensures high purity and yield of the target 1-mono-substituted isomer. globalresearchonline.net

A typical synthesis would proceed as follows:

Protection: The sn-2 and sn-3 hydroxyl groups of glycerol-d5 are protected.

Acylation: The remaining free hydroxyl group at the sn-1 position is esterified with myristic acid or an activated form like myristoyl chloride.

Deprotection: The protecting group is removed to yield the final this compound.

This method has been successfully used to prepare a similar deuterated standard, 1-arachidonoylglycerol-d5, highlighting its viability for producing this compound. jove.com

Protection-Deprotection Strategies in this compound Synthesis

The choice of protecting group is crucial for the successful synthesis of this compound. A widely used strategy is the protection of the sn-1 and sn-2 hydroxyl groups of glycerol by reacting it with acetone (B3395972) to form 1,2-O-isopropylidene glycerol, commonly known as solketal. akjournals.comglobalresearchonline.netnih.gov In the context of our target molecule, glycerol-d5 would be reacted with acetone, likely under acidic catalysis, to form 1,2-O-isopropylidene glycerol-d5. akjournals.com This leaves the primary hydroxyl group at the sn-3 position (which corresponds to the sn-1 position in the final monoacylglycerol nomenclature after deprotection and considering the prochiral nature of glycerol) available for selective acylation.

The acylation step involves reacting the protected glycerol-d5 with myristic acid or, more commonly, an activated derivative such as myristoyl chloride or ethyl myristate through transesterification. nih.govwikipedia.org This reaction specifically forms the ester bond at the desired position.

Following acylation, the deprotection step is carried out to remove the isopropylidene group. This is typically achieved under mild acidic conditions. metabolomicsworkbench.org Acidic resins like Amberlyst-15 are frequently employed for this purpose as they are effective and easily removed from the reaction mixture by filtration. akjournals.comglobalresearchonline.netjst.go.jp Another method for deprotection is the use of trifluoroacetic acid (TFA). pan.olsztyn.pl The final product, this compound, is then purified, often through recrystallization. globalresearchonline.net

Enzymatic Synthesis Approaches for Stereospecific Deuterated Analogs

Enzymatic synthesis offers a powerful alternative for producing stereospecific monoacylglycerols due to the high selectivity of lipases. pan.olsztyn.pl Lipases can be used in several ways to synthesize monoacylglycerols, including the direct esterification of glycerol and fatty acids, and the glycerolysis of triglycerides. globalresearchonline.netrsc.org

For the synthesis of this compound, one could envision the direct enzymatic esterification of glycerol-d5 with myristic acid. The key challenge is controlling the regioselectivity to favor the α-isomer. While many lipases are sn-1,3-specific, which in the context of glycerolysis of triglycerides leads to the formation of 2-monoacylglycerols, their application in direct esterification can be optimized to produce 1(3)-monoacylglycerols. nih.govjst.go.jp For instance, Lipozym IM-20 has been used for the solvent-free synthesis of monocaprin, monolaurin, and monomyristin (B46450). globalresearchonline.net

A combined chemo-enzymatic approach is also highly effective. This involves the enzymatic acylation of a protected glycerol intermediate, such as 1,2-O-isopropylidene glycerol-d5, with myristic acid. jst.go.jp Lipases like Lipozym TL IM have been shown to be effective catalysts for the transesterification of methyl laurate with protected glycerol, achieving high yields of the protected monoacylglycerol. jst.go.jp This would then be followed by the chemical deprotection step as described previously. This chemo-enzymatic route leverages the high selectivity of the enzyme for the acylation step while using a robust chemical method for protection and deprotection.

Optimization of Reaction Conditions and Yield for Isotopic Purity

Optimizing reaction conditions is critical for maximizing the yield of this compound and maintaining its isotopic purity. Key parameters that are often adjusted include temperature, reaction time, molar ratio of reactants, and catalyst concentration.

In chemical synthesis involving protected glycerol, the molar ratio of the protected glycerol-d5 to the acylating agent (e.g., ethyl myristate) is a significant factor. For the synthesis of α-glycerol monolaurate, a 1:1 molar ratio of reactants was found to be optimal. jst.go.jp The reaction temperature and time also play a crucial role. For example, in the Lipozym TL IM-catalyzed synthesis of 1,2-acetonide-3-lauryl glycerol, the optimal conditions were found to be 35°C for 12 hours. jst.go.jp In chemical glycerolysis, temperatures can be much higher, around 130°C, with reaction times of up to 12 hours to achieve high conversion rates. rsc.orgresearchgate.net

For enzymatic reactions, the amount of enzyme (catalyst load) is another important variable. In the enzymatic glycerolysis for producing monoacylglycerols, a lipase (B570770) load of 5% based on the weight of the reactants has been shown to be effective. solsone.no The water content in the reaction medium can also significantly impact the activity and stability of the lipase. globalresearchonline.net

Throughout the synthesis, it is essential to use deuterated solvents where appropriate and to handle intermediates carefully to prevent any back-exchange of deuterium atoms with hydrogen, which would compromise the isotopic purity of the final product. Analytical techniques such as mass spectrometry and NMR spectroscopy are used to confirm the isotopic purity of the final this compound. vulcanchem.comvulcanchem.com

Scale-Up Considerations for Research and Development Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities suitable for extensive research and development requires careful consideration of the process. For chemical synthesis routes, batch reactors are commonly used. However, for larger-scale production, continuous-flow reactors can offer significant advantages, such as improved heat and mass transfer, better process control, and potentially higher throughput. akjournals.com A three-step chemo-enzymatic cascade reaction for the synthesis of 1-monoacylglycerol has been successfully implemented in a continuous-flow system. akjournals.com

For enzymatic processes, the choice of reactor is also critical. Stirred tank reactors (STR) and packed-bed reactors (PBR) are two common configurations. mdpi.com While STRs are often used for initial process development, PBRs can be more efficient for continuous production, especially when using immobilized enzymes. mdpi.comcapes.gov.br The reusability of the enzyme catalyst is a major economic consideration in enzymatic synthesis. Immobilized lipases, such as Novozym 435, are often preferred for scale-up as they can be easily recovered and reused for multiple reaction cycles. mdpi.com

The scalability of the synthesis of monoacylglycerol lipase inhibitors has been addressed by avoiding toxic solvents like DCM and costly purification methods like silica (B1680970) gel chromatography, opting instead for crystallization of the final product. google.com Similarly, for this compound, developing a scalable purification process, such as recrystallization, is crucial. globalresearchonline.net The successful scale-up of an enzymatic glycerolysis reaction from a 1 g to an 800 g scale in a batch reactor without a loss in yield demonstrates the feasibility of producing larger quantities of monoacylglycerols. solsone.no

Below is a table summarizing key parameters for the synthesis of monoacylglycerols, which would be relevant for the production of this compound.

ParameterChemical Synthesis (Protection Route)Enzymatic Synthesis (Direct/Chemo-enzymatic)
Key Reactants Glycerol-d5, Acetone, Myristic Acid/DerivativeGlycerol-d5, Myristic Acid
Catalyst Acid (e.g., H₂SO₄/SiO₂, Amberlyst-15)Lipase (e.g., Lipozym, Novozym)
Typical Temperature 55°C (protection), Room Temp to 35°C (acylation), Room Temp (deprotection) akjournals.comjst.go.jp35°C - 60°C globalresearchonline.netjst.go.jp
Reaction Time Varies per step (e.g., 12h for acylation, 24h for deprotection) jst.go.jp2h - 24h jst.go.jpsolsone.no
Solvent n-hexane, DichloromethaneSolvent-free or organic solvents (e.g., tert-butanol)
Yield High (e.g., >70% overall) jst.go.jpVariable, can be high (e.g., >80%) globalresearchonline.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Deuteration Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of isotopically labeled compounds like α-Monomyristin-d5. It provides the necessary precision to confirm the incorporation of deuterium (B1214612) and to evaluate the isotopic and chemical purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. bevital.no This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. hplc2025-bruges.org In the context of this compound, LC-MS/MS is instrumental for several reasons:

Confirmation of Deuteration: By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the presence and extent of deuterium incorporation can be accurately determined. The expected mass shift corresponding to the five deuterium atoms provides clear evidence of successful labeling.

Trace-Level Detection: The sensitivity of LC-MS/MS enables the detection and quantification of this compound even at very low concentrations, which is critical in many research applications. thermofisher.com The use of deuterated internal standards, such as d5-enrofloxacin in other analyses, showcases a common strategy to improve accuracy by correcting for matrix effects and variations in instrument response. researchgate.net

A typical LC-MS/MS workflow for this compound would involve separation on a suitable reversed-phase or HILIC column followed by electrospray ionization (ESI) and subsequent fragmentation in the mass spectrometer. The fragmentation pattern of the deuterated molecule can be compared to that of the unlabeled standard to further confirm its identity.

Below is a hypothetical data table illustrating the kind of results that might be obtained from an LC-MS/MS analysis of this compound.

Parameterα-MonomyristinThis compound
Retention Time (min) 5.25.2
Precursor Ion [M+H]⁺ (m/z) 303.2530308.2844
Major Fragment Ions (m/z) 211, 111, 95211, 116, 100

This table is illustrative and based on typical fragmentation patterns of similar lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the characterization of this compound, particularly after derivatization to increase its volatility. sigmaaldrich.com The polar nature of the hydroxyl groups in α-Monomyristin typically requires a derivatization step, such as silylation, before GC analysis. sigmaaldrich.com

GC-MS applications for this compound include:

Purity and Isotopic Enrichment Analysis: Similar to LC-MS, GC-MS can effectively separate the derivatized this compound from impurities and its non-deuterated form. csic.es The high resolution of the mass spectrometer allows for precise mass measurements to confirm deuteration.

Structural Information: The electron ionization (EI) process in GC-MS often produces a rich fragmentation pattern, providing valuable structural information that can complement data from other techniques.

The choice between LC-MS/MS and GC-MS often depends on the specific research question and the sample matrix. GC-MS can offer excellent chromatographic resolution for volatile compounds, while LC-MS/MS is generally more suitable for less volatile and thermally labile molecules without the need for derivatization. ekb.eg

Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) for this compound Analysis

Within the realm of mass spectrometry, data acquisition strategies play a significant role in the depth and breadth of information obtained.

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) to identify the most intense ions. medium.com These selected precursor ions are then sequentially isolated and fragmented to generate MS2 spectra. medium.comillinois.edu For this compound analysis, DDA would be effective for targeted confirmation, where the instrument is programmed to look for the specific m/z of the deuterated compound and trigger fragmentation to confirm its identity. While simpler to set up, DDA can be biased towards more abundant ions, potentially missing lower-abundance species. technologynetworks.comnih.gov

Data-Independent Acquisition (DIA): DIA is a more comprehensive approach where all ions within a predefined m/z range are fragmented without prior selection. medium.comproteomicscenter.nl This results in complex MS2 spectra containing fragments from all co-eluting precursors. nih.gov Sophisticated software is then required to deconvolute these spectra and associate fragment ions with their respective precursors. protocols.io The main advantage of DIA for this compound analysis is its unbiased nature, ensuring that data is collected for all ions, which can be particularly useful for discovering unexpected byproducts or contaminants. nih.govproteomicscenter.nl A novel strategy called data dependent-independent acquisition (DDIA) has been developed, combining both methods into a single run to leverage the strengths of each. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. core.ac.ukresearchgate.netnih.gov It provides detailed information about the chemical environment of each atom, allowing for the precise localization of the deuterium labels.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is used to determine the structure of a molecule by observing the hydrogen nuclei. libretexts.org In the context of this compound, ¹H-NMR is crucial for:

Confirming Deuterium Incorporation: The substitution of protons with deuterium atoms leads to the disappearance of the corresponding signals in the ¹H-NMR spectrum. By comparing the spectrum of this compound with that of its non-deuterated analog, the exact locations of deuteration can be confirmed by identifying the missing proton signals.

A comparison of key ¹H-NMR signals is presented below.

Protonsα-Monomyristin (Expected δ, ppm)This compound (Expected δ, ppm)
Terminal CH₃ ~0.88 (t)~0.88 (t)
(CH₂)n chain ~1.26 (m)~1.26 (m)
CH₂-C=O ~2.35 (t)~2.35 (t)
Glycerol (B35011) CH₂O ~4.15 (m)Signals may be altered or absent depending on deuteration sites
Glycerol CHOH ~3.95 (m)Signals may be altered or absent depending on deuteration sites

This table is illustrative. The exact chemical shifts can vary based on the solvent and instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orglibretexts.org For this compound, ¹³C-NMR is used for:

Structural Confirmation: The ¹³C-NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the integrity of the carbon framework. libretexts.org The chemical shifts of the carbon atoms provide information about their chemical environment. libretexts.org

Deuterium Localization Effects: The presence of deuterium atoms on adjacent carbons can cause a slight upfield shift (to a lower ppm value) and a change in the splitting pattern of the carbon signal due to C-D coupling. This provides further confirmation of the location of the deuterium labels.

The wide spectral range of ¹³C-NMR ensures that signals are generally well-resolved, making it a powerful complementary technique to ¹H-NMR for complete structural characterization. libretexts.org

A summary of expected ¹³C-NMR chemical shifts is provided below.

Carbonα-Monomyristin (Expected δ, ppm)
Terminal CH₃ ~14
(CH₂)n chain ~22-34
CH₂-C=O ~34
Glycerol CH₂O ~65
Glycerol CHOH ~70
C=O ~174

This table is illustrative and based on general values for similar lipid structures. The spectrum for this compound would show subtle shifts and coupling changes in the carbons adjacent to the deuterium atoms.

An in-depth analysis of the chemical compound this compound is presented, focusing on advanced spectroscopic and chromatographic characterization methodologies. This article delves into the structural elucidation and purity assessment of this deuterated monoglyceride, a compound of significant interest in various research fields.

Applications in Quantitative Lipidomics Research

α-Monomyristin-d5 as an Internal Standard for Targeted Lipid Quantitation.uzh.chcaymanchem.com

In targeted lipidomics, the primary goal is the accurate and precise measurement of a predefined set of lipid molecules. This compound functions as an ideal internal standard (IS) for the quantification of monoacylglycerols, such as its non-deuterated analog, α-Monomyristin. caymanchem.comglpbio.com The fundamental principle of using a stable isotope-labeled IS is that it behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov Because the IS is added at a known concentration to the sample at the beginning of the workflow, any sample loss or variation in instrument response affects both the analyte and the standard equally. This allows for the calculation of the analyte's concentration based on the response ratio of the analyte to the internal standard, thereby correcting for experimental variability. acs.org

Method Development for Absolute Quantitation in Complex Biological Matrices.nih.govmdpi.com

Developing a robust method for the absolute quantification of monoacylglycerols in complex biological samples like plasma, tissues, or cells is a multi-step process. mdpi.com The use of this compound is integral to this development.

The initial phase involves optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for both the analyte (e.g., endogenous 1-monomyristin) and the internal standard, this compound. This includes selecting appropriate precursor and product ion pairs for multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.govekb.eg The collision energy and other source parameters are fine-tuned to achieve the most stable and intense signal for both compounds. nih.gov

Sample preparation is another critical aspect. Extraction methods, such as liquid-liquid extraction with solvents like methyl-tert-butyl ether (MTBE) or chloroform/methanol, are optimized to ensure efficient recovery of monoacylglycerols from the biological matrix. mdpi.com this compound is added before the extraction step to account for any variability in extraction efficiency. nih.gov Chromatographic conditions, including the choice of column (e.g., reversed-phase C18 or HILIC) and mobile phase composition, are optimized to achieve good separation of monoacylglycerols from other lipid classes and to ensure that the analyte and the internal standard co-elute. nih.govnih.gov

The table below illustrates typical optimized parameters for an LC-MS/MS method for a monoacylglycerol using a deuterated internal standard.

ParameterOptimized Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid & 5 mM Ammonium Acetate
Mobile Phase BIsopropanol/Acetonitrile (90:10) with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature50°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)e.g., m/z 303.3 → 213.2 [M+H-H₂O]⁺
MRM Transition (IS)e.g., m/z 308.3 → 213.2 [M+H-H₂O]⁺
Dwell Time50 ms
Ion Spray Voltage5500 V
Source Temperature500°C

This table represents example parameters and would be specifically optimized for the analysis of α-Monomyristin.

Addressing Matrix Effects and Ion Suppression in LC-MS/MS Lipidomics.nih.gov

A significant challenge in LC-MS-based quantification from biological samples is the "matrix effect," where co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to ion suppression or enhancement. mdpi.com This can severely compromise the accuracy of quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to combat this issue. nih.gov Since the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification. mdpi.com

Role in Untargeted Lipidomics Workflows.oup.com

While this compound is primarily used for targeted analysis, it also has a role in untargeted lipidomics workflows. In untargeted studies, the goal is to profile as many lipids as possible in a sample to discover changes related to a specific biological state. nih.gov In such experiments, a mixture of internal standards representing different lipid classes, which could include this compound, is often added to all samples.

Here, its purpose is twofold. First, it serves as a quality control marker to monitor the analytical performance throughout the entire run, including sample extraction consistency and instrument stability. Deviations in the intensity of the internal standard can indicate a problem with a specific sample or a drift in instrument performance over time. Second, while not providing absolute quantification for all lipids, the internal standard can be used for semi-quantification or normalization of the data, allowing for more reliable comparisons of lipid levels between different sample groups. oup.com

Standardization and Quality Control in Lipidomic Profiling.acs.orgrandox.com

Reproducibility and comparability of data are major challenges in lipidomics, especially in large-scale clinical and epidemiological studies. The use of well-characterized internal standards like this compound is fundamental for standardization and quality control (QC). acs.orgrandox.com

By including this compound in a panel of internal standards, laboratories can ensure the consistency of their analytical platform over time. randox.com Furthermore, the use of common internal standards across different laboratories is a key step towards inter-laboratory standardization, allowing for the comparison and meta-analysis of data generated from different studies. acs.org Pooled plasma or serum samples, spiked with a standard mixture including this compound, are often used as quality control samples. These are injected periodically throughout an analytical batch to monitor and correct for analytical variance. acs.org

Investigations into Metabolic Pathway Elucidation Via Isotope Tracing

Utilization of α-Monomyristin-d5 for Metabolic Flux Analysis (MFA) in Research Systems

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of intracellular reactions. nih.govresearchgate.net By introducing a ¹³C-labeled or other isotopically labeled substrate into a biological system, MFA can map the flow of carbon through the metabolic network. nih.govmdpi.com The use of this compound provides a targeted approach to investigate specific branches of lipid synthesis. When introduced into a research system, such as cell culture or an in vivo model, this compound acts as a tracer for pathways that utilize monoacylglycerols as a substrate. nih.gov The deuterium (B1214612) label allows the newly synthesized lipids derived from this precursor to be distinguished by mass spectrometry from the pre-existing, unlabeled lipid pool, enabling a precise measurement of their formation rate. nih.gov

This compound is particularly effective for tracing the monoacylglycerol pathway of glycerolipid synthesis. nih.gov This pathway is crucial for the absorption of dietary fats in the intestine. After digestion, dietary triglycerides are broken down into free fatty acids and monoacylglycerols. These are then taken up by intestinal cells and re-esterified to form diacylglycerols and subsequently triglycerides. nih.gov

By supplying this compound to cells, researchers can directly monitor its incorporation into more complex glycerolipids. For instance, in studies using HEK293 cells engineered to express the enzyme monoacylglycerol acyltransferase 2 (MGAT2), a deuterated monoacylglycerol tracer was used to track the synthesis of triglycerides. nih.gov The detection and quantification of d5-labeled diacylglycerols and d5-labeled triglycerides confirm the activity of the enzymatic pathway responsible for their synthesis and provide a measure of the lipid turnover rate. nih.gov This method allows for a dynamic view of lipid synthesis, moving beyond static measurements of total lipid quantities.

A fundamental goal of isotope tracing is to establish direct precursor-product relationships within a metabolic network. The presence of the isotopic label from a precursor molecule in a downstream product molecule is definitive evidence of a metabolic conversion. When this compound is administered, the subsequent detection of the d5-label in specific diacylglycerol and triglyceride species provides unequivocal proof that α-monomyristin served as a direct precursor for their synthesis. nih.gov This allows for the precise mapping of active metabolic routes. This is especially valuable in complex networks where multiple pathways may lead to the same product. Isotope tracing with this compound can differentiate, for example, triglyceride synthesis occurring via the monoacylglycerol pathway versus other pathways like the glycerol-3-phosphate pathway.

Experimental Design for Stable Isotope Labeling Studies with this compound

The design of a stable isotope labeling experiment is critical for obtaining meaningful and interpretable results. nih.gov The selection of the labeled nutrient, in this case this compound, is determined by the specific metabolic pathway under investigation. nih.gov Key considerations for the experimental design include the biological system (e.g., cell lines, animal models), the method of tracer administration, the duration of labeling, and the analytical method for detection. nih.govnih.gov

In a typical in vitro study, a cell line relevant to the research question (e.g., intestinal cells or engineered cells expressing a specific lipid-metabolizing enzyme) would be cultured. nih.gov The this compound tracer is then added to the culture medium for a defined period. For in vivo studies in mouse models, the tracer can be administered as a single dose (bolus) via oral gavage, mixed with a liquid meal to simulate dietary fat absorption. nih.govbiorxiv.org The timing of sample collection post-administration is a critical variable that must be optimized to capture the peak incorporation of the label into the target metabolites. biorxiv.org Following the labeling period, cells or tissues are harvested, and lipids are extracted for analysis. nih.gov

Table 1: Example Experimental Design Parameters for a Stable Isotope Tracing Study with a Deuterated Monoacylglycerol Tracer
ParameterIn Vitro Example (Cell Culture)In Vivo Example (Mouse Model)Rationale & References
Biological SystemHEK293 cells expressing human MGAT2CD1 miceThe system is chosen based on the biological question, such as enzyme activity or dietary fat absorption. nih.gov
Tracerd5-labeled monoacylglycerold5-labeled monoacylglycerolThe deuterium label (d5) provides a distinct mass shift for MS-based detection. nih.gov
AdministrationAddition to cell culture mediumOral gavage, often mixed with a liquid meal or oilSimulates physiological uptake and metabolism of the precursor. nih.govbiorxiv.org
Labeling DurationHours (e.g., 2-24 hours)Minutes to Hours (e.g., 30-120 minutes)Duration is optimized to capture the dynamics of the pathway without reaching full saturation, allowing for flux measurement. biorxiv.org
Sample CollectionCell pelletsBlood (plasma) and tissues (e.g., intestine, liver)Samples are chosen based on where the metabolic activity is expected to occur. nih.gov
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MS is required to separate lipid species and quantify the incorporation of the stable isotope label. nih.gov

Computational Models and Algorithms for Flux Determination from Isotopic Data

The raw data from a stable isotope labeling experiment consists of mass spectra that show the distribution of labeled and unlabeled isotopes in various metabolites. To translate this data into metabolic fluxes, computational analysis is required. researchgate.net The process begins with quantifying the abundance of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest using the LC-MS/MS data. nih.gov

This isotopic labeling data, along with other experimentally measured rates (like substrate uptake), is then input into a metabolic model. nih.gov This model is a mathematical representation of the biochemical reaction network within the cell. researchgate.net Algorithms, such as those used in 13C-Metabolic Flux Analysis, then solve a system of equations to find the set of intracellular flux values that best reproduces the experimentally measured isotope labeling patterns. mdpi.com This computational step is essential for converting the complex labeling data into a comprehensible map of metabolic activity. nih.gov

Application in Understanding Lipid Remodeling and Interconversion Pathways

Lipid remodeling refers to the continuous modification of lipid molecules after their initial synthesis. This can involve the swapping of fatty acid chains, modification of headgroups, or the interconversion between different lipid classes. These pathways are vital for maintaining membrane homeostasis and generating signaling molecules.

Tracing with this compound provides a window into these remodeling and interconversion processes. By following the d5-labeled glycerol (B35011) backbone, researchers can track how the initial monomyristin (B46450) is acylated to form dimyristin and subsequently trimyristin. nih.gov Furthermore, if this backbone appears in other lipid classes, it indicates the activity of interconversion pathways. For example, the breakdown of newly synthesized d5-triglycerides and the re-incorporation of the d5-glycerol backbone into other lipids would signify active remodeling. This level of dynamic information is crucial for understanding how cells adjust their lipid composition in response to changing physiological conditions.

Table 2: Metabolic Pathways and Processes Investigated with this compound
Pathway/ProcessDescriptionKey Enzymes MonitoredReference
Monoacylglycerol Acylation PathwayThe primary pathway for dietary fat absorption, where monoacylglycerols are re-esterified to form triglycerides.Monoacylglycerol Acyltransferase (MGAT) nih.gov
Glycerolipid TurnoverThe rate of synthesis and degradation of lipids like diacylglycerols and triglycerides.Acyltransferases, Lipases nih.gov
Lipid InterconversionThe conversion of one class of lipid into another, reflecting the dynamic state of the cellular lipidome.Various transferases and metabolic enzymesGeneral principle of isotope tracing.
Precursor-Product FluxThe direct rate of conversion of α-monomyristin into downstream products like d5-diacylglycerol and d5-triglyceride.MGAT nih.gov

Utilization in Biochemical and Cellular Model System Studies

Investigations in In Vitro Cell Culture Models (e.g., Caco-2 Cells, Other Mammalian Cell Lines)

In vitro models provide a controlled environment to dissect the cellular behavior of α-Monomyristin-d5. Cell lines such as Caco-2, which emulate the human intestinal epithelium, are frequently employed to study the absorption and transport of lipids and other molecules. nih.govresearchgate.net

The Caco-2 cell monolayer system is a well-established model for predicting the intestinal permeability of compounds. mdpi.com In this model, cells are grown on a semipermeable support, creating a barrier that mimics the intestinal wall. nih.gov Researchers can add this compound to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) side to measure its rate of transport.

The primary metric obtained from these studies is the apparent permeability coefficient (Papp), which quantifies the rate at which the compound crosses the cell monolayer. While specific Papp values for this compound are not publicly documented, studies with similar lipid molecules often involve assessing transport in both directions (apical-to-basolateral and basolateral-to-apical) to understand influx and efflux mechanisms. The deuterated nature of the compound allows for precise quantification using mass spectrometry, distinguishing it from other cellular lipids.

Table 1: Illustrative Permeability Data for a Test Compound in Caco-2 Cell Model This table is a representative example of how permeability data is presented and does not reflect actual experimental results for this compound.

Transport DirectionConcentration (µM)Papp (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)103.51.2
Basolateral to Apical (B-A)104.2
Apical to Basolateral (A-B)503.81.1
Basolateral to Apical (B-A)504.2

Monoacylglycerols like monomyristin (B46450) are subject to metabolic transformation by cellular enzymes, primarily lipases. These enzymes can catalyze hydrolysis, breaking the ester bond to release glycerol (B35011) and myristic acid. In biochemical research, the synthesis of specific monoacylglycerol isomers, such as 2-monomyristin, can be achieved through the enzymatic hydrolysis of triglycerides using lipases like Thermomyces lanuginosa lipase (B570770) (TLIM). mdpi.comnih.gov This process selectively cleaves the ester bonds at the outer positions of the glycerol backbone. researchgate.net

Conversely, transesterification reactions can form monoacylglycerols. For instance, 1-monomyristin can be synthesized via a transesterification reaction between ethyl myristate and a protected glycerol molecule, followed by deprotection. nih.gov Studying these reactions with this compound allows researchers to trace the fate of the myristoyl chain through metabolic pathways, determining rates of enzymatic activity and identifying resulting metabolites with high precision.

Lipid droplets are cellular organelles responsible for storing neutral lipids like triacylglycerols and steryl esters. nih.gov The metabolic fate of fatty acids released from the hydrolysis of α-Monomyristin is closely linked to lipid droplet dynamics. The released deuterated myristic acid can be re-esterified and incorporated into triacylglycerols, which are then stored in lipid droplets.

Lipophagy is a specialized form of autophagy where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. researchgate.net This process releases free fatty acids to be used for energy production, particularly during periods of nutrient scarcity. nih.gov By using this compound, researchers can trace the incorporation of the labeled myristate into lipid droplets and subsequently track its mobilization through lipophagy, providing insights into the regulation of cellular lipid homeostasis. embopress.org

Applications in Non-Human In Vivo Animal Models for Mechanistic Research

The use of this compound in non-human animal models, such as rodents, is critical for understanding its systemic effects and metabolic fate in a whole-organism context. The stable isotope label is essential for distinguishing the administered compound from the vast pool of endogenous lipids.

Following administration, this compound can be traced as it is absorbed, transported through the bloodstream (often within lipoproteins), and taken up by various tissues. Mass spectrometry-based analysis of tissue samples (e.g., liver, adipose tissue, muscle, brain) can quantify the concentration of the deuterated compound and its metabolites. This allows for the creation of a detailed map of lipid distribution and sheds light on how different organs process monoacylglycerols. For example, such studies could reveal whether the myristate moiety is preferentially stored in adipose tissue, oxidized for energy in the muscle, or incorporated into complex lipids in the liver.

Table 2: Hypothetical Tissue Distribution of a Labeled Lipid Analog in a Rodent Model This table is for illustrative purposes to show how tissue distribution data might be presented and is not based on actual experimental results for this compound.

TissueConcentration (ng/g tissue) at 2hConcentration (ng/g tissue) at 6hConcentration (ng/g tissue) at 24h
Liver150.285.612.3
Adipose Tissue98.5175.4120.7
Skeletal Muscle45.160.825.9
Heart65.755.218.4
Brain5.34.11.5

Lipids and their metabolites are known to be potent signaling molecules in inflammatory pathways. Myristic acid, for example, can be used for the myristoylation of proteins, a modification that can be crucial for protein trafficking and signaling in immune cells. By using this compound in animal models of inflammation (e.g., lipopolysaccharide-induced inflammation), scientists can trace the fate of the myristate group to determine if it is incorporated into pro- or anti-inflammatory lipids or used to modify key inflammatory proteins. This provides a mechanistic link between the metabolism of specific monoacylglycerols and the regulation of the inflammatory response.

Role in Structural and Mechanistic Investigations of Lipid Associated Systems

Study of Monomyristin (B46450) Interactions with Biological Membranes and Lipid Bilayers

α-Monomyristin, as an amphiphilic molecule, can insert into the lipid bilayers of biological membranes, potentially altering their structure and function. The hydroxyl groups on the glycerol (B35011) headgroup can form hydrogen bonds with the polar headgroups of phospholipids (B1166683), while the myristoyl tail integrates into the hydrophobic core of the membrane. Studies on the non-deuterated compound suggest that this interaction can influence membrane fluidity and permeability.

The use of α-Monomyristin-d5 would be particularly advantageous in techniques such as neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. These methods are highly sensitive to the presence of deuterium (B1214612).

Neutron Scattering: In small-angle neutron scattering (SANS), the contrast between the deuterated monoglyceride and the surrounding non-deuterated lipids and solvent can be exploited to determine the precise location and orientation of this compound within the lipid bilayer. This can reveal how it partitions between different lipid domains and its effect on membrane thickness and curvature.

Solid-State NMR: Deuterium NMR (²H-NMR) can provide detailed information about the dynamics and ordering of the glycerol backbone of this compound within the membrane. By measuring the quadrupolar splitting of the deuterium signal, researchers can quantify the motional freedom of the headgroup, offering insights into how it interacts with neighboring lipid molecules.

Influence on Physicochemical Properties and Phase Behavior of Model Lipid Systems

The addition of monoglycerides (B3428702) like α-Monomyristin to model lipid systems can significantly influence their physicochemical properties, including their phase behavior. Monoglycerides are known to induce non-lamellar phases, which are important in various biological processes such as membrane fusion and cell division.

Monoglycerides exhibit complex polymorphic behavior, existing in different crystalline forms such as α, β', and β, each with distinct melting points and stabilities. The transformation between these polymorphs is a critical factor in the texture and stability of many food and pharmaceutical products. The presence of other lipids can influence the kinetics of these transformations. While specific studies on this compound are not available, research on similar monoglycerides demonstrates that their polymorphic state affects their interaction with lipid bilayers and their role in stabilizing emulsions and foams.

Polymorphic FormCrystal StructureRelative Stability
α (alpha)HexagonalLeast stable
β' (beta-prime)OrthorhombicIntermediate
β (beta)TriclinicMost stable

Characterization of Monomyristin in Advanced Drug Delivery Systems (e.g., Cubosomes, Nanoparticles)

α-Monomyristin is a key component in the formation of various nanostructured lipid carriers, which are promising vehicles for drug delivery. Its amphiphilic nature allows it to self-assemble in aqueous environments into structures like micelles, liposomes, and cubosomes.

Cubosomes are nanostructured particles of a bicontinuous cubic liquid crystalline phase, which can be formed from monoglycerides like α-Monomyristin and a stabilizer in water. They are of great interest for drug delivery due to their high internal surface area and ability to encapsulate both hydrophobic and hydrophilic drugs.

The incorporation of this compound into these nanostructures would enable detailed characterization of their internal structure and drug localization using techniques sensitive to deuterium. For example, neutron scattering could be used to determine the precise location of a deuterated drug molecule within the this compound-based cubosome structure, providing valuable information for optimizing drug loading and release profiles.

NanostructureDescriptionPotential application of this compound
Cubosomes Bicontinuous cubic liquid crystalline phase nanoparticlesElucidate internal structure and drug localization
Nanoparticles Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs)Investigate the distribution of the monoglyceride within the particle matrix

Mechanistic Insights into Enzyme-Lipid Interactions using Deuterated Analogs

Understanding how enzymes interact with and metabolize lipids is crucial in many areas of biology and medicine. Deuterated lipids, such as this compound, can provide unique mechanistic insights into these processes. For instance, in studies of lipases, enzymes that hydrolyze fats, this compound could be used as a substrate.

By monitoring the reaction using mass spectrometry, the deuterium label would allow researchers to distinguish the products derived from the labeled substrate from other lipids present in a complex mixture. This can help in determining enzyme specificity and reaction kinetics with high precision. Furthermore, kinetic isotope effect studies, where the rate of reaction of the deuterated and non-deuterated substrate is compared, can provide information about the rate-limiting step of the enzymatic reaction and the transition state of the enzyme-substrate complex.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for More Complex Deuterated Glycerolipids

The synthesis of isotopically labeled lipids, including deuterated glycerolipids, is fundamental to their application in metabolic research. europa.eu Current work in the field is focused on creating more complex and specifically labeled molecules to probe distinct metabolic pathways with greater precision.

One promising approach involves a combination of biochemical and chemical methods. europa.eu For instance, site-specific enzymes like lipases can be used to selectively hydrolyze fatty acids from a glycerol (B35011) backbone, followed by the chemical esterification of deuterated fatty acids. europa.eu This hybrid strategy allows for the precise placement of deuterium (B1214612) labels within the glycerolipid structure. Researchers are also exploring entirely biochemical routes for esterification, which, despite potentially lower yields, may offer higher product purity. europa.eu

Future efforts will likely concentrate on expanding the library of available deuterated glycerolipids. This includes the synthesis of molecules with varying chain lengths, degrees of saturation, and different functional groups. researchgate.net The development of versatile synthetic procedures, such as those utilizing trichloroacetimidate (B1259523) methodology or the Horner-Wadsworth-Emmons reaction, provides flexible routes to a wide array of structurally diverse phospholipids (B1166683). researchgate.netresearchgate.net These advancements will enable the synthesis of not only α-Monomyristin-d5 but also a broader range of deuterated mono- and diacylglycerols, as well as more complex phospholipids and glycolipids, for more nuanced biological investigations. europa.euresearchgate.netresearchgate.net

Key Synthetic Strategies and Future Goals:

Synthetic Approach Description Future Directions
Combined Biochemical-Chemical Utilizes enzymes for selective hydrolysis and chemical reactions for attaching deuterated acyl chains. europa.eu Optimization of enzymatic esterification for higher purity and extension to a wider range of deuterated fatty acids. europa.eu
Novel Chemical Methodologies Employs versatile reactions like the Horner-Wadsworth-Emmons reaction to create key intermediates for various glycerophospholipids. researchgate.net Application of these methods to synthesize a broader library of complex, selectively deuterated glycerolipids. researchgate.net

| Perdeuteration Techniques | Uses D2O as a deuterium source with a metal catalyst to achieve high levels of deuterium incorporation in fatty acid precursors. europa.eu | Streamlining the multi-step H/D exchange process to improve efficiency and yield for various fatty acids. europa.eu |

Integration of this compound Research with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of data from this compound tracing studies with other "omics" disciplines, such as proteomics and transcriptomics, offers a powerful approach to understanding the systemic effects of lipid metabolism. frontiersin.org This multi-omics strategy aims to connect the metabolic fate of this compound with changes in gene expression and protein abundance, providing a more holistic view of cellular regulation and function. frontiersin.orgbiorxiv.org

By combining these data streams, researchers can move beyond tracking metabolic flux to elucidating the underlying regulatory mechanisms. elucidata.io For example, an alteration in the metabolic processing of this compound, as revealed by deuterium tracing, could be correlated with the upregulation or downregulation of specific genes (transcriptomics) and their corresponding protein products (proteomics) involved in lipid synthesis, transport, or degradation. nih.govsciopen.com This integrated approach can help identify key enzymes, transporters, and signaling molecules that govern glycerolipid metabolism. elucidata.iomdpi.com

Challenges in multi-omics integration include data harmonization and the development of sophisticated computational models to analyze these large and heterogeneous datasets. frontiersin.orgnih.gov However, the potential rewards are significant, including the identification of novel biomarkers for disease and a deeper understanding of the complex interplay between different molecular layers within a biological system. elucidata.ioquanticate.com Future research will focus on developing standardized workflows and advanced analytical tools to facilitate the seamless integration and interpretation of these diverse datasets. frontiersin.orgbiorxiv.org

Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput in Deuterium Tracing

The ability to accurately and sensitively detect deuterated molecules is paramount to the success of stable isotope tracing studies. Continuous advancements in analytical platforms, particularly in mass spectrometry (MS), are pushing the boundaries of what is possible in deuterium tracing. nih.gov

High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, offering the ability to resolve isotopically labeled species from a complex biological matrix. researchgate.net Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), while primarily used for studying protein dynamics, showcase the power of MS in handling deuterium-labeled molecules. nih.govacs.orgnih.gov The principles of high sensitivity and resolution are directly applicable to tracing the metabolic fate of this compound and its downstream products. process-insights.com

Future advancements are expected in several key areas:

Increased Sensitivity: The development of more sensitive mass spectrometers will enable the detection of lower abundance deuterated metabolites, providing a more comprehensive picture of metabolic pathways. nih.govyoutube.com This is crucial for studying subtle metabolic shifts or for analyses where sample material is limited.

Higher Throughput: Automation in sample preparation and data analysis is crucial for handling the large sample sets typical of multi-omics studies. frontiersin.org Improvements in liquid chromatography (LC) systems coupled with MS will reduce analysis time while maintaining high-quality data. nih.gov

Enhanced Data Analysis Software: The development of specialized software for stable isotope tracing is essential for accurately identifying and quantifying deuterated species. nih.gov Tools that can automatically correct for natural isotope abundance and perform complex isotopologue analysis will streamline the data interpretation process. nih.govnih.gov

Novel Imaging Techniques: The integration of deuterium tracing with imaging techniques, such as stimulated Raman scattering (SRS) microscopy, allows for the visualization of metabolic processes in situ. nih.gov This provides spatial context to the metabolic data, revealing how lipid metabolism varies within different tissues or even within subcellular compartments. nih.gov

Emerging Analytical Technologies for Deuterium Tracing:

Technology Advancement Impact on this compound Research
High-Resolution Mass Spectrometry (HRMS) Improved mass accuracy and resolving power. researchgate.netprocess-insights.com More precise identification and quantification of deuterated lipid species in complex mixtures. researchgate.net
Tandem Mass Spectrometry (MS/MS) Advanced fragmentation techniques. acs.org Structural elucidation of novel deuterated metabolites derived from this compound. acs.org
Stimulated Raman Scattering (SRS) Microscopy Combined with D2O probing for in situ imaging. nih.gov Visualization of the spatial distribution of de novo synthesized lipids originating from deuterated precursors. nih.govescholarship.org

| Automated Analytical Platforms | Integration of robotics for sample handling and data processing. youtube.comfrontiersin.org | Increased throughput for large-scale metabolic studies and clinical applications. |

Expanding Applications of this compound in Systems Biology and Pathway Modeling

The data generated from this compound tracing studies are invaluable for the construction and validation of systems biology models of metabolic pathways. biorxiv.org These models aim to create a quantitative and predictive understanding of how entire biological systems function.

By providing precise measurements of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—deuterium tracing with this compound can be used to parameterize and refine computational models of lipid metabolism. biorxiv.org For example, the rate of incorporation of the deuterated myristate from this compound into triglycerides or phospholipids can be used to quantify the activity of specific enzymatic pathways. rug.nlrug.nlisotope.com

Future applications in systems biology will likely involve more complex experimental designs and more sophisticated modeling approaches. This could include:

Dynamic Metabolic Flux Analysis: Using time-course data from this compound tracing to model the dynamic response of lipid metabolism to various stimuli or perturbations.

Multi-Compartment Modeling: Developing models that account for the transport and metabolism of lipids between different organelles and tissues, which is crucial for understanding systemic lipid homeostasis. biorxiv.org

Integration with Other Isotope Tracers: Combining this compound with other stable isotope tracers, such as 13C-labeled glucose, to simultaneously probe multiple interconnected metabolic networks (e.g., glycolysis and de novo lipogenesis). biorxiv.org

These advanced modeling efforts, fueled by high-quality data from deuterated glycerolipid tracers, will provide unprecedented insights into the regulation of metabolic networks in both health and disease, ultimately paving the way for new therapeutic strategies. biorxiv.orgworktribe.com

Q & A

Q. How can researchers integrate this compound findings into broader lipidomics frameworks?

  • Answer : Use pathway enrichment tools (e.g., LIPID MAPS, MetaboAnalyst) to map deuterated lipid interactions. Cite foundational studies on deuterium tracer applications and avoid overgeneralizing results beyond tested systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.